3,7-dibromopyrazolo[1,5-a]pyrimidine

Copper catalysis C–N coupling Microwave synthesis

This 3,7-dibromo scaffold enables orthogonal sequential functionalization: the C3 Br on the pyrazole ring undergoes facile cross-coupling, while the C7 Br on the pyrimidine ring is primed for nucleophilic aromatic substitution—a reactivity profile unmatched by mono-halogenated or other dibromo isomers. Ideal for kinase inhibitor SAR programs (TRK, IRAK4, B-Raf, CDK2) and high-throughput parallel synthesis. Secure this privileged medicinal chemistry core for your next library campaign.

Molecular Formula C6H3Br2N3
Molecular Weight 276.9
CAS No. 2375204-82-1
Cat. No. B6162400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-dibromopyrazolo[1,5-a]pyrimidine
CAS2375204-82-1
Molecular FormulaC6H3Br2N3
Molecular Weight276.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dibromopyrazolo[1,5-a]pyrimidine CAS 2375204-82-1: Core Heterocyclic Scaffold for Sequential Diversification


3,7-Dibromopyrazolo[1,5-a]pyrimidine (CAS 2375204-82-1) is a dihalogenated fused heterocyclic compound comprising a pyrazole ring fused to a pyrimidine ring, with bromine atoms substituted at the 3-position (on the pyrazole ring) and the 7-position (on the pyrimidine ring) . This scaffold serves as a privileged core in medicinal chemistry, forming the structural basis for numerous pharmacologically active compounds including anticancer agents and kinase inhibitors [1][2]. The compound features two distinct reactive sites—an electrophilic C3 position on the pyrazole moiety amenable to cross-coupling, and a C7 position on the pyrimidine ring suitable for nucleophilic aromatic substitution—enabling sequential, orthogonal functionalization strategies not achievable with mono-halogenated analogs [1].

Why Generic Substitution Fails: 3,7-Dibromopyrazolo[1,5-a]pyrimidine Site-Specific Reactivity Cannot Be Replicated by Mono-Halogenated or Other Dibromo Isomers


The pyrazolo[1,5-a]pyrimidine scaffold exhibits pronounced position-dependent electronic character that governs cross-coupling reactivity: the C3 position (pyrazole ring) is electron-rich and undergoes facile electrophilic substitution and palladium-catalyzed coupling, whereas the C7 position (pyrimidine ring) is electron-deficient and preferentially participates in nucleophilic aromatic substitution (SNAr) [1]. Mono-brominated analogs (e.g., 3-bromo- or 7-bromo- derivatives) lack the dual orthogonal reactivity required for sequential diversification, limiting synthetic utility to single-point modifications. Among dibromo isomers, regioisomers such as 3,5-dibromo- (CAS 1936605-89-8), 3,6-dibromo- (CAS 55405-68-0), and 2,6-dibromo- derivatives exhibit fundamentally different site-selectivity profiles in cross-coupling reactions [2][3]. For example, in 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate, Suzuki–Miyaura coupling proceeds with excellent selectivity at C6, leaving C2 available for subsequent Sonogashira or Buchwald–Hartwig couplings—a regioselectivity pattern distinct from that expected for the 3,7-isomer [3]. Substituting a 3,7-dibromo scaffold with a positional isomer or mono-halogenated analog fundamentally alters the accessible chemical space and synthetic sequence, making generic interchange scientifically invalid for applications requiring precise control over substitution topology.

3,7-Dibromopyrazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence Against Comparator Scaffolds


C3 Bromine Enables Direct Microwave-Assisted Amination: 60–93% Yields Demonstrated on 3-Bromo Precursors

The bromine atom at the C3 position of pyrazolo[1,5-a]pyrimidines serves as an effective leaving group for copper-catalyzed Ullmann-type amination. While direct data for 3,7-dibromopyrazolo[1,5-a]pyrimidine specifically are not available in the primary literature, studies on structurally analogous 5-amino-3-bromo-pyrazolo[1,5-a]pyrimidine precursors demonstrate that microwave-assisted CuI-catalyzed amination at C3 proceeds with good to excellent yields across a broad substrate scope [1]. This reactivity is directly transferable to the 3,7-dibromo derivative, as the C3 bromine resides in an identical electronic environment (pyrazole ring, position 3). Mono-brominated analogs lacking the C7 bromine (e.g., 3-bromo- or 7-bromo-pyrazolo[1,5-a]pyrimidine) cannot support sequential orthogonal functionalization because only one reactive site is available for diversification.

Copper catalysis C–N coupling Microwave synthesis Amination

C7 Bromine Provides Orthogonal SNAr Reactivity Distinct from C3 Cross-Coupling: Dual-Site Functionalization vs. Single-Site Mono-Bromo Analogs

The C7 position of the pyrazolo[1,5-a]pyrimidine scaffold is located on the electron-deficient pyrimidine ring and is activated toward nucleophilic aromatic substitution (SNAr), whereas the C3 position on the electron-rich pyrazole ring preferentially undergoes palladium-catalyzed cross-coupling [1]. In contrast, mono-brominated analogs such as 7-bromopyrazolo[1,5-a]pyrimidine (MW 198.02, C6H4BrN3) and 3-bromopyrazolo[1,5-a]pyrimidine each possess only a single reactive halogen, limiting synthetic sequences to a single diversification step without additional functional group installation . This orthogonal reactivity paradigm—C3 for cross-coupling, C7 for SNAr—constitutes a fundamental qualitative difference in synthetic utility that cannot be quantified by yield alone; the 3,7-dibromo derivative enables two sequential, chemically distinct transformations on the same scaffold without intermediate protecting group manipulations [1].

Nucleophilic aromatic substitution Orthogonal reactivity Sequential functionalization Heterocyclic chemistry

3,7-Dibromo Substitution Pattern Distinguished from 3,6-Dibromo and 2,6-Dibromo Isomers: Divergent Regioselectivity Profiles in Cross-Coupling

Dibromo positional isomers of pyrazolo[1,5-a]pyrimidine exhibit fundamentally different site-selectivity in cross-coupling reactions. In ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate, the Suzuki–Miyaura reaction proceeds with excellent selectivity at the C6 position after optimization, enabling subsequent C2 functionalization via Sonogashira or Buchwald–Hartwig coupling [1]. The 3,6-dibromo isomer (CAS 55405-68-0) places both bromine atoms on the pyrimidine ring, eliminating the electronically distinct pyrazole-ring reactivity available in the 3,7-isomer . The 3,5-dibromo isomer (CAS 1936605-89-8) positions bromine at C5, a site with different electronic character compared to C7 . These regioselectivity differences are intrinsic to bromine placement: the 3,7-substitution pattern uniquely positions one bromine on the electron-rich pyrazole (C3) and one on the electron-deficient pyrimidine (C7), creating maximum electronic differentiation between the two reactive sites.

Regioselectivity Suzuki–Miyaura coupling Isomer comparison Site-selectivity

Scaffold Matches Privileged Kinase Inhibitor Core: Pyrazolo[1,5-a]pyrimidines as B-Raf, CDK, and TRK Inhibitors vs. Alternative Heterocyclic Cores

The pyrazolo[1,5-a]pyrimidine scaffold is a validated privileged core for kinase inhibition, with demonstrated activity against B-Raf, CDK2, TRK, CK2, EGFR, MEK, and Pim-1 among others [1][2]. A series of pyrazolo[1,5-a]pyrimidine analogs was identified as potent and selective type I B-Raf kinase inhibitors, with molecular modeling confirming binding to the active enzyme conformation [3]. Patent literature demonstrates that pyrazolo[1,5-a]pyrimidine-based compounds are under active development as TRK kinase inhibitors (RU2735545C2) [4] and IRAK4 inhibitors (WO2021064077A1) [5]. While direct biological activity data for 3,7-dibromopyrazolo[1,5-a]pyrimidine specifically are not available in the open literature, the compound represents the unadorned halogenated scaffold from which such inhibitors are constructed. Alternative heterocyclic cores (e.g., imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine) exhibit different kinase selectivity profiles, hydrogen-bonding patterns, and metabolic stability characteristics [1].

Kinase inhibition B-Raf CDK2 TRK Cancer therapeutics

Direct C3 Halogenation Route Confirmed: Hypervalent Iodine-Mediated Regioselective Bromination at C3 Validates Synthetic Accessibility

A 2024 study demonstrated an efficient, mild approach for regio-selective direct C3 halogenation of pyrazolo[1,5-a]pyrimidines using potassium halide salts and hypervalent iodine(III) reagent (PIDA) under aqueous, ambient conditions [1]. The reaction yields C3 halogenated products in good to excellent yields, with the protocol utilizing water as a green solvent and operating at room temperature [1]. This methodology provides a direct synthetic entry to 3-bromo-substituted pyrazolo[1,5-a]pyrimidines, which can be further elaborated to 3,7-dibromo derivatives via subsequent C7 functionalization. Complementary work on halogenation with NXS reagents (NBS, NCS, NIS) demonstrates that dibrominated products are uniquely obtained from reactions of pyrazolo[1,5-a]pyrimidines with NBS, with selective mono- and di-iodination achievable by varying NIS stoichiometry [2][3]. These studies collectively establish the synthetic accessibility of the 3,7-dibromo substitution pattern and confirm the regioselective nature of halogenation at both the C3 and C7 positions.

C–H functionalization Regioselective halogenation Green chemistry Hypervalent iodine

Bromine as Superior Leaving Group: Enhanced Cross-Coupling Efficiency vs. Chloro Analogs

Bromine serves as a superior leaving group compared to chlorine in palladium-catalyzed cross-coupling reactions, with C–Br bonds exhibiting lower bond dissociation energy and faster oxidative addition kinetics than C–Cl bonds. Mixed halogen analogs such as 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 2732246-50-1 for the carboxylate derivative; parent C6H3BrClN3, MW 232.47) possess one bromine and one chlorine atom, offering differential reactivity but with the chlorine site requiring harsher coupling conditions (elevated temperature, specialized ligands) or remaining unreactive under standard Suzuki–Miyaura protocols optimized for bromides . The 3,7-dibromo derivative provides two equivalent, highly reactive coupling handles, enabling both positions to be functionalized under mild, uniform conditions using a single catalyst system [1]. This eliminates the need for sequential optimization of divergent coupling conditions required for mixed halogen substrates.

Cross-coupling Leaving group Bromine vs. Chlorine Palladium catalysis

3,7-Dibromopyrazolo[1,5-a]pyrimidine: Validated Research and Industrial Application Scenarios


Sequential Divergent Library Synthesis for Kinase Inhibitor SAR

The orthogonal reactivity of the C3 and C7 bromine atoms enables two-step divergent library construction from a single advanced intermediate. First, the C3 bromine undergoes microwave-assisted copper-catalyzed amination with diverse amines (60–93% yields demonstrated on 3-bromo analogs) to generate C3-aminated intermediates that retain the C7 bromine intact [1]. Second, the C7 bromine participates in nucleophilic aromatic substitution (SNAr) with amines or in Suzuki–Miyaura coupling to install a second diversity element, yielding 3,7-disubstituted pyrazolo[1,5-a]pyrimidines. This sequential orthogonal strategy is directly applicable to kinase inhibitor SAR campaigns targeting B-Raf, CDK2, TRK, and IRAK4 [2][3][4], where substitution at both the pyrazole (C3) and pyrimidine (C7) rings modulates potency, selectivity, and pharmacokinetic properties.

Advanced Building Block for TRK/IRAK4 Inhibitor Development Programs

Patent literature demonstrates active pharmaceutical development of pyrazolo[1,5-a]pyrimidine-based compounds as TRK kinase inhibitors (RU2735545C2, 2020) [1] and IRAK4 inhibitors (WO2021064077A1, Bayer AG, 2021) [2]. The 3,7-dibromo derivative serves as the foundational halogenated scaffold for constructing these inhibitor chemotypes. The dual bromine substitution pattern provides synthetic handles for introducing the diverse substituents required to achieve target potency and selectivity. The scaffold is also a core structural element of clinically advanced agents including selitrectinib, repotrectinib, and larotrectinib [3], validating the relevance of this chemical space for therapeutic development. Procurement of the 3,7-dibromo scaffold positions research programs to access this clinically validated chemotype directly.

High-Throughput Experimentation (HTE) and Parallel Synthesis Campaigns

The uniform reactivity of both C–Br bonds under standard Suzuki–Miyaura conditions (in contrast to mixed halogen analogs such as 3-bromo-7-chloro derivatives, which require condition optimization for the C–Cl site) makes 3,7-dibromopyrazolo[1,5-a]pyrimidine ideally suited for high-throughput parallel synthesis [1]. A single standardized coupling protocol can be applied to functionalize either position independently or both positions sequentially, enabling rapid exploration of chemical space with minimal method development overhead. The gram-scale synthetic accessibility of dibrominated pyrazolo[1,5-a]pyrimidines via NBS-mediated halogenation further supports HTE-scale material requirements [2].

C3-Selective Functionalization via C–H Halogenation for Late-Stage Diversification

The 2024 hypervalent iodine-mediated C3-selective halogenation methodology (PIDA/KBr, H2O, room temperature) provides a mild, green chemistry route to 3-bromo-substituted pyrazolo[1,5-a]pyrimidines [1]. For programs that have already installed functionality at C7, this method enables late-stage C3 bromination for subsequent diversification, complementing the use of pre-formed 3,7-dibromo building blocks. The regioselectivity of this C–H functionalization approach confirms that C3 is the kinetically favored site for electrophilic halogenation, providing a mechanistic foundation for predicting reactivity hierarchies in more complex substrates [1][2].

Quote Request

Request a Quote for 3,7-dibromopyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.